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Introduction
Z-160, also known as NP118809, is a potent and selective state-dependent blocker of N-type

(CaV2.2) voltage-gated calcium channels. N-type calcium channels are crucial for neuronal

signaling and are a validated therapeutic target for chronic pain. Z-160 exhibits a use-

dependent mechanism of action, preferentially binding to the inactivated state of the channel.

This property makes it a valuable research tool for investigating the kinetic properties of N-type

calcium channels and for the development of novel analgesics with potentially improved side-

effect profiles. These application notes provide detailed protocols for characterizing the

inhibitory effects of Z-160 on N-type calcium channels using electrophysiological and

fluorescence-based assays.

Data Presentation
The following tables summarize the quantitative data for Z-160 (NP118809) and provide a

framework for presenting experimental results.

Table 1: Potency and Selectivity of Z-160 (NP118809)
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Target Ion
Channel

IC50 (µM) Assay Type Cell Line Reference

N-type (CaV2.2) 0.11 Not specified Not specified [1][2][3][4]

L-type (CaV1.2) 12.2 Not specified Not specified [1][2][3]

hERG Potassium

Channel
7.4

Electrophysiolog

y
HEK cells [1][2]

Table 2: State-Dependent Inhibition of CaV2.2 by Z-160 (Example Data)

Holding Potential (mV) IC50 (µM)
Fold-Potency Increase (vs.
Resting)

-100 (Resting State) [Insert experimental value] 1

-60 (Partially Inactivated) [Insert experimental value] [Calculate]

-40 (Mostly Inactivated) [Insert experimental value] [Calculate]

Table 3: Use-Dependent Block of CaV2.2 by Z-160 (Example Data)

Stimulation Frequency (Hz) % Inhibition (at a fixed concentration)

0.1 [Insert experimental value]

1 [Insert experimental value]

5 [Insert experimental value]

10 [Insert experimental value]

Signaling Pathways and Experimental Workflows
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Figure 1: Signaling pathway of N-type calcium channel modulation by Z-160.
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Whole-Cell Patch-Clamp Workflow
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Figure 2: Experimental workflow for electrophysiological characterization of Z-160.
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FLIPR Calcium Assay Workflow
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Figure 3: Workflow for high-throughput screening of Z-160 using a FLIPR assay.
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Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to characterize the inhibitory effects of Z-160 on N-type (CaV2.2)

calcium channels expressed in a heterologous expression system (e.g., HEK293 cells).

Materials:

HEK293 cells stably or transiently expressing human CaV2.2 (α1B, α2δ-1, and β subunits)

External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH

adjusted to 7.4 with TEA-OH)

Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 3 Mg-ATP, 0.3 Na-GTP, 10

HEPES (pH adjusted to 7.2 with CsOH)

Z-160 stock solution (e.g., 10 mM in DMSO)

Patch-clamp amplifier and data acquisition system

Borosilicate glass capillaries for pipette fabrication

Procedure:

Cell Preparation: Plate HEK293 cells expressing CaV2.2 onto glass coverslips 24-48 hours

before the experiment.

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.

Recording:

Transfer a coverslip with cells to the recording chamber and perfuse with the external

solution.

Establish a whole-cell patch-clamp configuration.

Hold the cell at a membrane potential of -80 mV.
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Record baseline N-type currents by applying depolarizing voltage steps (e.g., to +10 mV

for 50 ms).

Compound Application:

Prepare serial dilutions of Z-160 in the external solution.

Apply different concentrations of Z-160 to the cell via the perfusion system.

Allow 3-5 minutes for the drug effect to reach a steady state before recording.

Data Acquisition and Analysis:

Record currents in the presence of each Z-160 concentration.

Measure the peak current amplitude.

To determine the IC50, plot the normalized peak current as a function of the Z-160
concentration and fit the data with a Hill equation.

Protocol for Assessing State-Dependence:

To investigate the block of the resting state, hold the membrane potential at a hyperpolarized

level (e.g., -100 mV) where most channels are closed.

To assess the block of the inactivated state, use a depolarized holding potential (e.g., -40

mV) or a prepulse protocol to inactivate the channels before applying the test pulse.

Compare the IC50 values obtained at different holding potentials to quantify the state-

dependent block.

Protocol for Assessing Use-Dependence:

Apply a train of depolarizing pulses (e.g., to +10 mV for 50 ms at frequencies of 1, 5, and 10

Hz) from a holding potential of -80 mV.

Measure the progressive decrease in peak current amplitude during the pulse train in the

presence of a fixed concentration of Z-160.
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The rate and extent of current reduction during the train indicate the use-dependent nature of

the block.

FLIPR Calcium Assay
This protocol is suitable for high-throughput screening of Z-160 and other N-type channel

blockers using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

SH-SY5Y neuroblastoma cells (endogenously expressing N-type calcium channels) or

HEK293 cells stably expressing CaV2.2

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit) or Fluo-4 AM

Depolarization Buffer: Assay Buffer containing a high concentration of KCl (e.g., 90 mM)

Z-160 stock solution (10 mM in DMSO)

384-well black-walled, clear-bottom microplates

Procedure:

Cell Plating: Seed SH-SY5Y or HEK293-CaV2.2 cells into 384-well plates at an appropriate

density and allow them to adhere overnight.

Dye Loading:

Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

Remove the culture medium and add the dye solution to each well.

Incubate the plate at 37°C for 60 minutes.

Compound Addition:
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Prepare serial dilutions of Z-160 in the assay buffer.

Add the compound dilutions to the respective wells of the cell plate.

Incubate for 15-30 minutes at room temperature.

FLIPR Measurement:

Place the cell plate into the FLIPR instrument.

Establish a baseline fluorescence reading for 10-20 seconds.

Add the depolarization buffer to all wells to activate the N-type calcium channels.

Record the fluorescence signal for an additional 2-3 minutes to capture the calcium influx.

Data Analysis:

Determine the maximum fluorescence change for each well.

Normalize the data to the vehicle control (0% inhibition) and a known potent blocker

(100% inhibition).

Calculate the IC50 value for Z-160 by plotting the percent inhibition against the compound

concentration.

Conclusion
Z-160 is a valuable pharmacological tool for studying the kinetics of N-type calcium channels.

Its state- and use-dependent properties allow for the investigation of different conformational

states of the channel. The provided protocols for whole-cell patch-clamp electrophysiology and

FLIPR calcium assays offer robust methods for characterizing the inhibitory activity of Z-160
and similar compounds, aiding in the exploration of ion channel function and the development

of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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